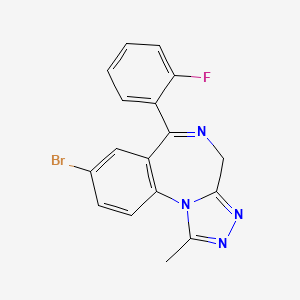

Flubromazolam

Übersicht

Beschreibung

Flubromazolam ist ein hochpotentes Designer-Benzodiazepin, das für seine starke sedierende und hypnotische Wirkung bekannt ist. Es ist ein Triazolobenzodiazepin-Derivat, das heißt, es ist strukturell mit traditionellen Benzodiazepinen verwandt, aber mit einem Triazolring, der an den Diazepinring kondensiert ist. Diese Verbindung hat aufgrund ihrer hohen Wirksamkeit und ihres Missbrauchspotenzials Aufmerksamkeit erregt .

Wissenschaftliche Forschungsanwendungen

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Detektion und Quantifizierung von Designer-Benzodiazepinen in biologischen Proben verwendet.

Biologie: Die Forschung konzentrierte sich auf seine Auswirkungen auf das zentrale Nervensystem, insbesondere auf seine Wechselwirkungen mit Gamma-Aminobuttersäure (GABA)-Rezeptoren.

Medizin: Obwohl es nicht für die medizinische Anwendung zugelassen ist, wurde es auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. seine anxiolytischen und antikonvulsiven Eigenschaften.

Industrie: Seine Verwendung in der Industrie ist aufgrund seines rechtlichen Status begrenzt, kann aber in Forschungs- und Entwicklungsumgebungen verwendet werden, um die Eigenschaften und Wirkungen von Benzodiazepin-Derivaten zu untersuchen

Wirkmechanismus

Flubromazolam entfaltet seine Wirkung, indem es die Aktivität des inhibitorischen Neurotransmitters Gamma-Aminobuttersäure (GABA) am GABA-A-Rezeptor verstärkt. Diese Wechselwirkung erhöht den Einstrom von Chlorid-Ionen in Neuronen, was zu einer Hyperpolarisation und einer Abnahme der neuronalen Erregbarkeit führt. Das Ergebnis ist eine ausgeprägte sedierende und hypnotische Wirkung, zusammen mit anxiolytischen und antikonvulsiven Eigenschaften .

Wirkmechanismus

Target of Action

Flubromazolam is a highly potent triazolobenzodiazepine . Its primary target is the GABA_A receptor , a subtype of the gamma-aminobutyric acid (GABA) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in reducing neuronal excitability throughout the nervous system.

Mode of Action

This compound enhances the effects of the inhibitory neurotransmitter GABA by binding at the benzodiazepine site of the GABA_A receptor . This interaction increases the efficiency of GABA neurotransmission, leading to increased sedative, anxiolytic, muscle relaxant, and amnesic effects .

Biochemical Pathways

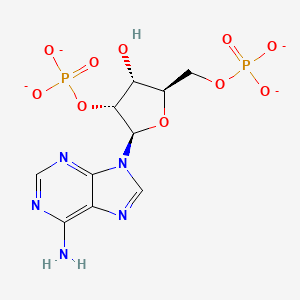

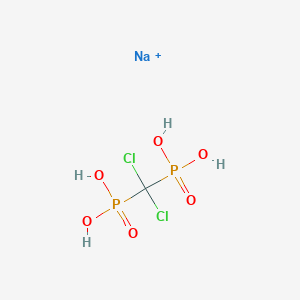

The main metabolic pathway of this compound involves hydroxylation on the α- and/or 4-position, mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5 . This is followed by glucuronidation of the hydroxylated metabolites as well as of the parent drug . The glucuronidation process is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) isozymes .

Pharmacokinetics

This compound is known for its strong sedative effects that can last more than 10 hours and cause partial amnesia for more than 24 hours with a dose of 0.5 mg . A study showed that this compound and its mono-hydroxylated metabolite were detectable in urine for up to 6.5 and 8 days, respectively . The peak serum concentrations were as low as 8 ng/mL (8 h post ingestion) .

Result of Action

The binding of this compound to the GABA_A receptor enhances the inhibitory effects of GABA, leading to increased sedation, muscle relaxation, and amnesia . It’s important to note that this compound is reputed to be highly potent, and even small doses (as little as 05 mg) can produce strong sedation and amnesia . Life-threatening adverse reactions have been observed at doses of only 3 mg of this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It’s been reported that opioids were frequently detected with this compound . This suggests that the use of this compound in combination with other substances, particularly opioids, could potentially enhance its effects and increase the risk of adverse reactions .

Safety and Hazards

Flubromazolam is reputed to be highly potent, and concerns have been raised that it may pose comparatively higher risks than other designer benzodiazepines . Life-threatening adverse reactions have been observed at doses of only 3 mg of this compound . The recreational use of this compound may result in prolonged, severe intoxication associated with coma, hypotension, and rhabdomyolysis (a breakdown of muscle tissue leading to release of dangerous protein into the bloodstream) .

Zukünftige Richtungen

Flubromazolam has been classified as an illegal substance in several countries . On July 26, 2023, the DEA temporarily scheduled five synthetic benzodiazepine substances – etizolam, flualprazolam, clonazolam, this compound, and diclazepam – in schedule I of the Controlled Substances Act (CSA) . The dramatic increase in trafficking and abuse associated with these substances has become a national public health concern in recent years .

Biochemische Analyse

Biochemical Properties

Flubromazolam plays a significant role in biochemical reactions, primarily through its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor, enhancing the inhibitory effects of GABA. This interaction leads to increased chloride ion influx, resulting in hyperpolarization of the neuron and reduced neuronal excitability. This compound also interacts with various enzymes, including cytochrome P450 (CYP) isozymes such as CYP3A4, which are involved in its metabolism .

Cellular Effects

This compound exerts profound effects on various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound enhances the inhibitory signaling of GABAergic neurons, leading to sedative, anxiolytic, and muscle relaxant effects. Additionally, this compound can alter gene expression related to neurotransmitter synthesis and receptor regulation, further impacting cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the GABA-A receptor. This binding increases the receptor’s affinity for GABA, potentiating its inhibitory effects. This compound also inhibits certain enzymes involved in neurotransmitter metabolism, leading to prolonged neurotransmitter activity. The compound’s high potency is attributed to its strong binding affinity and prolonged duration of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to reduced potency. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound produces sedative and anxiolytic effects, while higher doses can lead to muscle relaxation and hypnosis. At very high doses, this compound can cause severe respiratory depression and other toxic effects. Threshold effects have been observed, indicating that even small increases in dosage can lead to significant changes in the compound’s effects .

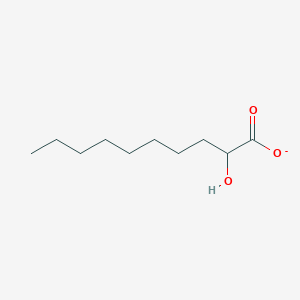

Metabolic Pathways

This compound is metabolized through various pathways, primarily involving cytochrome P450 enzymes such as CYP3A4. The compound undergoes hydroxylation and glucuronidation, leading to the formation of metabolites that are excreted in urine. These metabolic transformations are crucial for the compound’s clearance from the body and can influence its overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, leading to widespread distribution in the central nervous system. This compound can accumulate in fatty tissues, which can affect its duration of action and potential for toxicity .

Subcellular Localization

This compound’s subcellular localization is primarily within the neuronal cell membranes, where it interacts with GABA-A receptors. The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

Flubromazolam wird durch einen mehrstufigen chemischen Prozess synthetisiertDie Reaktionsbedingungen erfordern oft die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsverfahren für this compound sind nicht gut dokumentiert, wahrscheinlich aufgrund seines Status als Designer-Drogen und seiner Regulierung in vielen Ländern. die allgemeinen Prinzipien der großtechnischen chemischen Synthese, wie die Optimierung der Reaktionsbedingungen und Reinigungsprozesse, würden gelten.

Analyse Chemischer Reaktionen

Flubromazolam unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, häufig unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere, üblicherweise unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, hohe Temperaturen und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, umfassen aber im Allgemeinen verschiedene hydroxylierte oder halogenierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Flubromazolam ähnelt anderen Triazolobenzodiazepinen wie Clonazolam, Deschloroetizolam und Meclonazepam. es zeichnet sich durch seine hohe Wirksamkeit und lange Wirkdauer aus. Im Vergleich zu traditionellen Benzodiazepinen wie Diazepam und Alprazolam hat this compound eine höhere Affinität zum GABA-A-Rezeptor und erzeugt bei niedrigeren Dosen stärkere sedierende Wirkungen .

Ähnliche Verbindungen umfassen:

Clonazolam: Bekannt für seine hohe Wirksamkeit und den schnellen Wirkungseintritt.

Deschloroetizolam: Ein Thienodiazepin mit ähnlichen Wirkungen, aber einer anderen chemischen Struktur.

Meclonazepam: Ein Designer-Benzodiazepin mit zusätzlichen antiparasitären Wirkungen.

Eigenschaften

IUPAC Name |

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSZBZQCBNUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620266 | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612526-40-6 | |

| Record name | Flubromazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

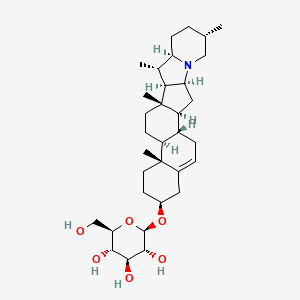

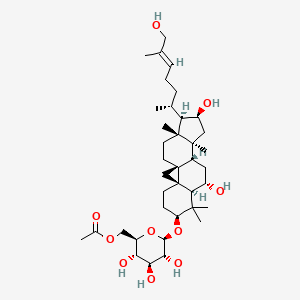

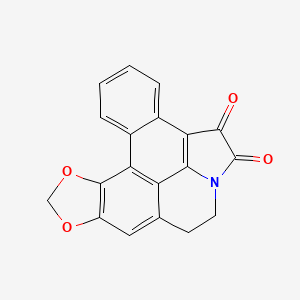

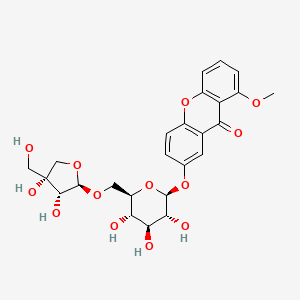

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,10aR)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1261854.png)

![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)

![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)